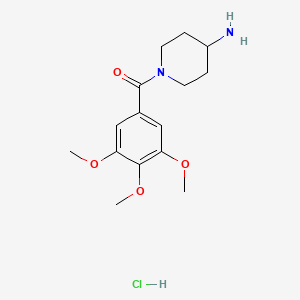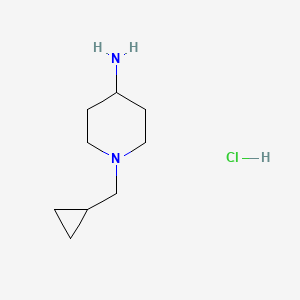amine hydrochloride CAS No. 1158327-81-1](/img/structure/B3085835.png)
[(3,4-Dimethoxyphenyl)methyl](propyl)amine hydrochloride
Vue d'ensemble
Description
(3,4-Dimethoxyphenyl)methylamine hydrochloride is an organic compound with the molecular formula C12H19NO2 .
Molecular Structure Analysis
The IUPAC name for this compound isN-[3-(3,4-dimethoxyphenyl)propyl]-N-methylamine hydrochloride. The InChI code is 1S/C12H19NO2.ClH/c1-13-8-4-5-10-6-7-11(14-2)12(9-10)15-3;/h6-7,9,13H,4-5,8H2,1-3H3;1H . Physical And Chemical Properties Analysis
This compound appears as a powder and should be stored at room temperature. It has a molecular weight of245.75 .
Applications De Recherche Scientifique
Revisiting the Mechanism of β-O-4 Bond Cleavage During Acidolysis of Lignin
This study focuses on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, highlighting the significance of γ-hydroxymethyl groups and the hydride transfer mechanism in the reaction process. While not directly mentioning "(3,4-Dimethoxyphenyl)methylamine hydrochloride," the exploration of related compounds underscores the importance of understanding chemical reactions and mechanisms in lignin degradation, which is crucial for the development of sustainable chemical processes and materials T. Yokoyama, (2015).
Xylan Derivatives and Their Application Potential
This review elaborates on the chemical modification of xylan to produce biopolymer ethers and esters, which have specific properties that depend on functional groups and substitution patterns. The paper discusses the synthesis of novel xylan esters and their potential applications in drug delivery and as paper strength additives, flocculation aids, and antimicrobial agents. Such research indicates the broader potential for chemical compounds, including "(3,4-Dimethoxyphenyl)methylamine hydrochloride," in contributing to the development of new materials and applications K. Petzold-Welcke et al., (2014).
Hydroaminomethylation of Oleochemicals
This comprehensive review discusses the hydroaminomethylation (HAM) of vegetable oils catalyzed by rhodium, leading to the creation of bio-based HAM-products. The study emphasizes the potential of such chemical reactions for generating functionalized bio-based compounds with industrial applications. Although "(3,4-Dimethoxyphenyl)methylamine hydrochloride" is not mentioned, the focus on catalytic processes and the production of value-added chemicals from renewable resources could provide a framework for exploring the applications of similar compounds T. Vanbésien et al., (2018).
Safety and Hazards
Mécanisme D'action
Target of Action
It is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . Therefore, it may interact with the same or similar targets as dopamine in the human body.
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-5-6-11(14-2)12(8-10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTITRXBRFYOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-1-[4-(1H-pyrazol-1-yl)phenyl]methanamine hemisulfate](/img/structure/B3085758.png)

![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)
![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)
![2-[(2-Methylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B3085796.png)
![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)
![(Butan-2-yl)[(2-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085810.png)
![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)
amine hydrochloride](/img/structure/B3085819.png)
![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)

amine hydrochloride](/img/structure/B3085882.png)